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Cat. No.: B1663592

Introduction

Rapastinel, formerly known as GLYX-13, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts
as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It has
been investigated for its potential rapid-acting and long-lasting antidepressant and cognitive-
enhancing effects. Unlike NMDAR antagonists such as ketamine, rapastinel modulates
NMDAR activity without causing psychotomimetic or dissociative side effects in preclinical
models.[1][3] These notes provide a comprehensive overview of dosages, experimental
protocols, and mechanisms of action for researchers utilizing rapastinel in in vivo rodent

studies.

Data Presentation: Rapastinel Dosage and
Administration

The effective dosage of rapastinel in rodents varies depending on the species, the intended
effect (antidepressant vs. cognitive enhancement), and the experimental model. The following
tables summarize quantitative data from various preclinical studies.

Table 1: Rapastinel Dosage in Rat Models
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Administratio  Animal Primary o
Dosage Key Findings References
n Route Model Outcome
Reversed
age-related
cognitive
Young adult deficits in
(3 months) multiple
Intravenous and aged (27  Cognitive learning and
1 mg/kg [3]
(Iv) months) Enhancement memory
Sprague paradigms,
Dawley rats including T-
maze and
Morris water
maze.
A single dose
induced
hippocampal
) long-term
Intravenous Sprague Synaptic o
2 mg/kg o potentiation
(Iv) Dawley rats Plasticity
(LTP) that
persisted for
up to two
weeks.
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3 mg/kg

Intravenous
(V)

Sprague
Dawley rats
(2-3 months
old)

Antidepressa
nt-like Effects

A single dose
produced
rapid (within
1 hour) and
sustained (up
to 1 week)
antidepressa
nt-like effects
in the Forced
Swim Test
and facilitated
fear

extinction.

10 mg/kg

Subcutaneou

s (s.c.)

Antidepressa
nt-like Effects

Rats

Produced a
rapid and
sustained
antidepressa
nt-like effect
in the Forced
Swim Test.
Associated
with brain
concentration
s of
approximatel
y 30 nM.

30 mg/kg

Subcutaneou

s (s.c.)

Rats Antidepressa
nt-like Effects

Produced a
maximal
antidepressa
nt-like effect.
Associated
with brain
concentration
s of
approximatel
y 100 nM.
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Effects were
lost at this
higher dose
in some
studies,
indicating a
potential
biphasic
dose-

response.

Table 2: Rapastinel Dosage in Mouse Models
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Administratio  Animal Primary o
Dosage Key Findings  References
n Route Model Outcome
Considered a
sub-effective
C57BL/6J dose, but
mice with - potentiated
Intravenous ) Cognitive
0.3 mg/kg ketamine- the effects of
(Iv) ) Enhancement ]
induced lurasidone to
deficits reverse
cognitive
deficits.
Part of a
. dose-range
Chronic
) ) study;
Intravenous Unpredictable  Antidepressa )
0.5 mg/kg ] effective
(Iv) Stress (CUS)  nt-like Effects
] doses were 5
mice
and 10
mg/kg.
Reversed
declarative
memory
C57BL/6J o
] ) deficits
mice with N )
Intravenous ) Cognitive induced by
1.0 mg/kg PCP/ketamin )
(Iv) ] Enhancement  subchronic
e-induced
o PCP or
deficits )
ketamine
administratio
n.
3 mg/kg Intraperitonea  Chronic Antidepressa A single dose
[ (i.p.) Unpredictable  nt-like Effects  reversed
Stress (CUS) CUS-induced
mice deficits in
sucrose
preference
and
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increased
immobility in
the Forced

Swim Test.

Continuous
3-day
administratio
) n produced
Intravenous C57BL/6J Antidepressa ]
5 mg/kg ) ] antidepressa

(V) mice nt-like Effects ] ]
nt-like actions
dependent on
ERK/MTOR

signaling.

Continuous
3-day
administratio
n produced
) potent
Intravenous C57BL/6J Antidepressa )
10 mg/kg ) ] antidepressa
(Iv) mice nt-like Effects ) )
nt-like actions
and
potentiated
VGF/BDNF/T

rkB signaling.

Signaling Pathways and Mechanism of Action

Rapastinel's therapeutic effects are initiated by its modulation of NMDARSs, which triggers a
cascade of downstream signaling events associated with neuroplasticity. Unlike channel
blockers, rapastinel acts as a positive allosteric modulator, likely at a novel site on the
NMDAR, enhancing its function in a manner dependent on glycine. This initial action leads to
the activation of several key intracellular pathways.

The antidepressant effects of rapastinel are dependent on the activation of a-amino-3-
hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARS) and subsequent stimulation of
the Brain-Derived Neurotrophic Factor (BDNF), Extracellular signal-Regulated Kinase (ERK),
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and mammalian Target of Rapamycin (mTOR) signaling pathways. This cascade promotes

synaptogenesis, enhances synaptic plasticity (LTP), and ultimately reverses stress-induced
neuronal deficits.
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Fig. 1. Rapastinel's proposed signaling cascade.

Experimental Protocols

Protocol 1: Induction of Depression-like Phenotype
using Chronic Unpredictable Stress (CUS)

This protocol is designed to induce a depression-like state in rodents, which can then be used
to test the antidepressant-like efficacy of rapastinel.

e Animals: Male Sprague Dawley rats or C57BL/6J mice are commonly used. House animals
individually to prevent social buffering.

o Stress Paradigm: For 21-35 consecutive days, expose animals to a variable sequence of
mild stressors. Stressors may include:

o Stroboscopic illumination (e.g., 4 hours).

[e]

Tilted cage (45°) (e.g., 12 hours).

o

Food and water deprivation (e.g., 12-24 hours).

[¢]

Soiled cage (100-200 ml of water in bedding) (e.g., 12 hours).

o

Predator odor exposure (e.g., 30 minutes).
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o Forced swim in cold water (4°C for 5 minutes).

o Overnight illumination.

» Validation of Model: Before drug administration, confirm the depression-like phenotype using
behavioral tests such as the Sucrose Preference Test (for anhedonia) and the Forced Swim
Test (for behavioral despair). Stressed animals should show a significant reduction in
sucrose preference and increased immobility time compared to non-stressed controls.

o Drug Administration: Following the stress period, administer rapastinel or vehicle. For acute
effects, testing can occur 1 hour post-injection. For sustained effects, testing can be
performed at 24 hours, 7 days, and 14 days post-injection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for In Vivo Rodent Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663592#rapastinel-dosage-for-in-vivo-rodent-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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